3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one
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Overview
Description
3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one is a complex organic compound belonging to the flavonoid class. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one involves multiple steps, typically starting from simpler flavonoid precursors. The process often includes hydroxylation, methylation, and glycosylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification using chromatographic techniques. Alternatively, it can be synthesized chemically in bulk using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can regenerate the original flavonoid structure .
Scientific Research Applications
3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one has several scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Studied for its neuroprotective effects.
Uniqueness
What sets 3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one apart is its unique glycosylation pattern, which may enhance its solubility and bioavailability compared to other flavonoids .
Properties
Molecular Formula |
C28H36O15 |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
3,9-dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3 |
InChI Key |
PZXAOBBHZRFNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
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